1-(2,3-Difluorophenyl)cyclopropanemethanamine
Description
The exact mass of the compound this compound is 183.08595568 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[1-(2,3-difluorophenyl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDKYUCQLHXXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Cyclopropane Containing Amine Scaffolds in Contemporary Chemical Research
Cyclopropane (B1198618) rings, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as privileged structures in medicinal chemistry. nih.gov Their unique steric and electronic properties make them valuable motifs for designing potent and selective therapeutic agents. nih.gov The rigid, three-dimensional nature of the cyclopropane ring allows for precise control over the spatial arrangement of functional groups, which is crucial for optimal interaction with biological targets. cymitquimica.com
The incorporation of a cyclopropane ring into a molecular scaffold can lead to a number of advantageous properties, including:
Enhanced Potency and Selectivity: The conformational rigidity of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to increased binding affinity and selectivity for its target. nih.gov
Improved Metabolic Stability: The cyclopropane moiety is often resistant to metabolic degradation, which can lead to a longer duration of action and an improved pharmacokinetic profile. drugbank.com
Reduced Off-Target Effects: By providing a more defined three-dimensional structure, the cyclopropane ring can help to minimize interactions with unintended biological targets, thereby reducing the risk of side effects. mdpi.com
Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's lipophilicity and aqueous solubility, properties that are critical for drug absorption, distribution, metabolism, and excretion (ADME).
The presence of an amine group attached to the cyclopropane ring, as in 1-(2,3-Difluorophenyl)cyclopropanemethanamine, further enhances the scaffold's utility. The amine group can act as a key pharmacophoric feature, participating in hydrogen bonding and other crucial interactions with the target protein. This combination of a rigid cyclopropane core and a versatile amine functional group makes cyclopropane-containing amine scaffolds highly sought-after building blocks in the design of novel therapeutics.
Strategic Importance of Difluorophenyl Moieties in Molecular Design
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. nih.gov The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's biological activity and pharmacokinetic profile. nih.gov The difluorophenyl moiety, in particular, offers several advantages in molecular design.
The position of the fluorine atoms on the phenyl ring is critical and can be tailored to achieve specific effects. The 2,3-difluoro substitution pattern, as seen in 1-(2,3-Difluorophenyl)cyclopropanemethanamine, can lead to:
Modulation of Electronic Properties: The two fluorine atoms can significantly alter the electron distribution in the phenyl ring, influencing the molecule's pKa and its ability to participate in electrostatic interactions with the target.
Enhanced Binding Affinity: Fluorine atoms can act as hydrogen bond acceptors and participate in other non-covalent interactions, leading to increased binding affinity for the target protein. nih.gov
Improved Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can block sites of metabolism and improve the drug's half-life. nih.gov
Increased Lipophilicity and Membrane Permeability: The introduction of fluorine atoms can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its site of action. nih.govnih.gov
The combination of these effects makes the difluorophenyl moiety a powerful tool for fine-tuning the properties of a drug candidate to achieve the desired therapeutic profile.
Overview of Current Research Trajectories for 1 2,3 Difluorophenyl Cyclopropanemethanamine and Its Analogues
While specific research on 1-(2,3-Difluorophenyl)cyclopropanemethanamine is not extensively documented in publicly available literature, the research trajectories for its analogues provide valuable insights into its potential applications. A significant area of investigation for fluorinated cyclopropylamine (B47189) derivatives is in the field of central nervous system (CNS) disorders.
For instance, a series of fluorinated 2-phenylcyclopropylmethylamine derivatives have been designed and synthesized as selective serotonin (B10506) 2C (5-HT2C) receptor agonists. 360iresearch.com The 5-HT2C receptor is a promising target for the treatment of obesity, schizophrenia, and drug addiction. 360iresearch.com The introduction of fluorine atoms onto the phenyl ring of these compounds was found to be a key factor in achieving high potency and selectivity for the 5-HT2C receptor, while avoiding agonism at the 5-HT2B receptor, which has been associated with cardiovascular side effects. 360iresearch.com
Molecular docking studies of these analogues have provided a rationale for their activity, suggesting that the fluorine substitutions can lead to favorable interactions within the binding pocket of the 5-HT2C receptor. 360iresearch.com These findings highlight the potential for this compound and its analogues to be developed as novel CNS-acting agents. The favorable drug-like properties imparted by the fluorine substituents, such as potential for improved metabolic stability and brain penetration, make this a promising area for future research. 360iresearch.com
Contextualizing 1 2,3 Difluorophenyl Cyclopropanemethanamine As a Key Synthetic Target
Strategies for Cyclopropane (B1198618) Ring Construction
The formation of the three-membered cyclopropane ring is a critical step in the synthesis of this compound. Key strategies include cyclopropanation reactions and the utilization of pre-existing cyclopropanecarboxylic acid derivatives.
Cyclopropanation Reactions and Their Variants
Cyclopropanation reactions involve the addition of a carbene or a carbenoid to an alkene. wikipedia.org For the synthesis of 1-arylcyclopropanes, this typically involves the reaction of a styrene (B11656) derivative with a cyclopropanating agent. In the context of this compound, a plausible route would start with 1,2-difluoro-3-vinylbenzene.
One of the most well-known methods is the Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid. organic-chemistry.org This reagent can then react with an alkene to form the cyclopropane ring. Modifications of this reaction, using alternative reagents like dibromomethane, have also been developed. organic-chemistry.org
Another versatile method is the use of diazo compounds, such as diazomethane, in the presence of a transition metal catalyst, commonly copper or rhodium. wikipedia.orgsemanticscholar.org The reaction proceeds via a metal-carbene intermediate that adds to the double bond of the alkene. The choice of catalyst can influence the efficiency and stereoselectivity of the reaction.
| Cyclopropanation Method | Reagents | Catalyst | Key Features |
| Simmons-Smith Reaction | CH₂I₂ | Zn-Cu couple | Forms a zinc carbenoid; generally stereospecific. |
| Diazo Compound Method | CH₂N₂ or other diazoalkanes | Cu or Rh complexes | Proceeds via a metal-carbene intermediate; catalyst choice is crucial. |
| Corey-Chaykovsky Reaction | Trimethylsulfoxonium iodide | Strong base (e.g., NaH) | Utilizes a sulfur ylide to transfer a methylene (B1212753) group. |
Exploiting Cyclopropanecarboxylic Acid Derivatives in Synthesis
An alternative to direct cyclopropanation of a styrene is the use of a pre-formed cyclopropane ring bearing a carboxylic acid or a related functional group. For instance, 1-(2,3-difluorophenyl)cyclopropanecarboxylic acid can serve as a key intermediate. This acid can be synthesized through various means, including the reaction of a substituted phenylacetonitrile (B145931) with 1,2-dibromoethane (B42909) in the presence of a strong base, followed by hydrolysis of the resulting nitrile. nih.gov
Once the cyclopropanecarboxylic acid is obtained, it can be converted into the target aminomethyl compound through several synthetic transformations, which are discussed in the following sections. This approach offers the advantage of utilizing readily available starting materials and well-established chemical reactions.
Approaches to Installing the Aminomethyl Functionality
With the 1-(2,3-difluorophenyl)cyclopropane core in place, the next critical step is the introduction of the aminomethyl group. This can be achieved through several reliable synthetic transformations.
Amine-Forming Transformations (e.g., Hofmann Degradation)
The Hofmann degradation (or Hofmann rearrangement) is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. youtube.comyoutube.com In this context, 1-(2,3-difluorophenyl)cyclopropanecarboxamide would be the starting material. This amide can be readily prepared from the corresponding carboxylic acid. The reaction is typically carried out using a bromine or chlorine solution in the presence of a strong base, such as sodium hydroxide. google.com The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to yield the primary amine.
A related transformation is the Curtius rearrangement, which proceeds through an acyl azide (B81097) and also yields a primary amine via an isocyanate intermediate. googleapis.com
Reductive Amination and Related Reduction Pathways
Reductive amination is a powerful and widely used method for the synthesis of amines. wikipedia.org This approach would typically involve a ketone precursor, such as 1-(2,3-difluorophenyl)cyclopropyl ketone. The ketone can be reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. nih.govacs.orgacs.org Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. acs.org
Alternatively, if the synthesis proceeds through a cyclopropanecarboxaldehyde, direct reductive amination can also be employed. Another pathway involves the reduction of a nitrile. For example, 1-(2,3-difluorophenyl)cyclopropanecarbonitrile (B11722369) can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
| Method | Starting Material | Key Reagents | Intermediate |
| Hofmann Degradation | 1-(2,3-Difluorophenyl)cyclopropanecarboxamide | Br₂ or Cl₂, NaOH | Isocyanate |
| Reductive Amination | 1-(2,3-Difluorophenyl)cyclopropyl ketone | NH₃, Reducing Agent (e.g., NaBH₃CN) | Imine |
| Nitrile Reduction | 1-(2,3-Difluorophenyl)cyclopropanecarbonitrile | LiAlH₄ or H₂/Catalyst | Imine (transient) |
Advanced Stereoselective Synthesis of this compound
For many pharmaceutical applications, controlling the stereochemistry of the final compound is crucial. The synthesis of specific stereoisomers of related difluorophenylcyclopropylamines, such as the key intermediate for the drug Ticagrelor, has been extensively studied. googleapis.comgoogle.comgoogleapis.com These strategies often employ chiral auxiliaries or catalysts to induce stereoselectivity.
One common approach involves the diastereoselective cyclopropanation of an alkene bearing a chiral auxiliary. google.com For example, a difluorophenyl-substituted acrylic acid can be derivatized with a chiral alcohol, such as (-)-menthol. The subsequent cyclopropanation reaction then proceeds with a degree of facial selectivity, leading to an enrichment of one diastereomer. The chiral auxiliary can then be removed to yield the enantiomerically enriched cyclopropanecarboxylic acid, which can be carried forward to the target amine.
Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral rhodium or copper catalysts have been successfully employed in the cyclopropanation of styrenes with diazo compounds to produce optically active cyclopropanes. semanticscholar.org
Furthermore, enzymatic resolutions can be employed to separate enantiomers of a racemic intermediate, such as a cyclopropanecarboxylic acid or an amine. This method takes advantage of the high stereoselectivity of enzymes to selectively react with one enantiomer, allowing for the separation of the two.
Asymmetric Reduction Methodologies (e.g., CBS Asymmetric Reduction)
Asymmetric reduction of a prochiral ketone is a prominent strategy for establishing the stereochemistry of chiral alcohols, which are versatile precursors to chiral amines. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst and a borane (B79455) source. wikipedia.orgsigmaaldrich.comresearchgate.net This methodology is highly valued for its predictability, high enantioselectivity, and the commercial availability of the catalyst. sigmaaldrich.com
In the context of synthesizing related structures, such as the key intermediate for the drug Ticagrelor, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, analogous asymmetric reduction steps are employed. googleapis.comgoogleapis.com For instance, a prochiral ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, is stereoselectively reduced using a chiral oxazaborolidine catalyst in conjunction with a borane dimethylsulfide complex. googleapis.comnih.govgoogle.com This reaction produces the corresponding chiral alcohol, 2-chloro-1-(3,4-difluorophenyl)ethanol, with a high degree of enantiomeric excess. googleapis.comgoogle.com This chiral alcohol then serves as a key building block for subsequent cyclopropanation and amine formation steps.
The general mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketone substrate, with the larger substituent of the ketone oriented away from the catalyst's chiral directing group to minimize steric hindrance. wikipedia.org This preferential orientation dictates the face of the carbonyl group that is reduced, leading to the formation of one enantiomer of the alcohol in excess. The choice of catalyst enantiomer ((R)- or (S)-) determines the stereochemistry of the resulting alcohol. nih.gov
Table 1: Asymmetric Reduction of Ketone Precursors
| Ketone Substrate | Catalyst System | Product | Application |
|---|---|---|---|
| 2-chloro-1-(3,4-difluorophenyl)ethanone | Chiral Oxazaborolidine / Borane Dimethylsulfide | (R)-2-chloro-1-(3,4-difluorophenyl)ethanol | Synthesis of Ticagrelor Intermediate googleapis.comgoogle.com |
Diastereoselective Synthesis and Control
Diastereoselective synthesis is essential when a molecule contains multiple stereocenters and only one specific diastereomer is desired. In the synthesis of substituted cyclopropylamines, controlling the relative stereochemistry of the substituents on the cyclopropane ring is a critical challenge.
One effective strategy involves the use of chiral auxiliaries. For example, in a synthesis route for a related difluorophenyl)cyclopropylamine, a substituted cinnamic acid is derivatized with Oppolzer's sultam. google.comgoogle.com This chiral auxiliary directs a subsequent diastereoselective cyclopropanation reaction. Following the formation of the cyclopropane ring, the auxiliary can be cleaved to yield the cyclopropylamide with high chiral purity. This intermediate is then converted to the corresponding carboxylic acid and subsequently to the target amine via a Curtius rearrangement. google.comgoogle.com
Another approach to achieving diastereocontrol is through rhodium-catalyzed cyclopropanation of alkenes with diazo reagents. The choice of chiral ligands on the rhodium catalyst can influence both the diastereoselectivity and enantioselectivity of the cyclopropane ring formation. nih.gov By carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of the desired diastereomer. nih.gov
Chiral Resolution Techniques for Enantiomeric Enrichment
When a synthetic route produces a racemic or enantiomerically-mixed product, chiral resolution is employed to separate the enantiomers. wikipedia.org This is a common strategy in the production of optically active compounds. wikipedia.org
A widely used method is classical resolution via the formation of diastereomeric salts. wikipedia.org A racemic mixture of an amine, such as this compound, can be treated with a chiral acid, like a derivative of tartaric acid (e.g., O,O'-di-p-toluoyl tartaric acid) or camphorsulfonic acid. wikipedia.orggoogle.com This reaction forms a pair of diastereomeric salts, which have different physical properties, most notably solubility. wikipedia.org Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution. The purified diastereomeric salt is then treated with a base to break the salt and liberate the desired, enantiomerically enriched amine. wikipedia.org While effective, a significant drawback of this method is that a maximum of 50% of the racemic starting material can be recovered as the desired enantiomer in a single step. wikipedia.org
Chiral column chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is another powerful technique for separating enantiomers. mdpi.com This method can be used both analytically to determine the enantiomeric excess (ee) of a sample and preparatively to isolate pure enantiomers. mdpi.com Different types of CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are screened to find the optimal conditions for separating the specific enantiomers of the target compound. mdpi.com
Table 2: Common Chiral Resolving Agents
| Resolving Agent Class | Example | Target Functional Group | Principle |
|---|---|---|---|
| Chiral Carboxylic Acids | Tartaric Acid Derivatives wikipedia.org | Amines | Diastereomeric Salt Formation & Crystallization |
| Chiral Amines | 1-Phenylethylamine wikipedia.org | Carboxylic Acids | Diastereomeric Salt Formation & Crystallization |
Development of Sustainable and Environmentally Benign Synthetic Protocols
The pharmaceutical industry is increasingly focused on developing "green" and sustainable synthetic processes that minimize waste, avoid hazardous reagents, and improve efficiency. In the synthesis of difluorophenyl)cyclopropylamine derivatives, a key area of improvement is finding alternatives to traditional, more hazardous reactions.
One significant example is the replacement of the Curtius rearrangement for converting a carboxylic acid to an amine. This reaction often utilizes sodium azide, an explosive and toxic reagent, to form an acyl azide intermediate. googleapis.com The development of alternative, azide-free synthetic routes is a major goal for creating a more environmentally benign and safer industrial process. google.com
Considerations for Scalable Synthesis and Industrial Applications
Translating a laboratory-scale synthesis to an industrial-scale process introduces numerous challenges that must be addressed. For the synthesis of this compound and its analogs, key considerations include cost, safety, efficiency, and robustness of the synthetic route.
Safety is another paramount concern. Reactions involving hazardous materials like sodium azide or highly reactive organometallic reagents require stringent safety protocols and specialized equipment for large-scale handling. googleapis.com The development of synthetic routes that bypass these hazardous intermediates is highly desirable for industrial applications. google.com
Furthermore, the cost and availability of catalysts are important factors. While asymmetric catalysts like CBS reagents or rhodium complexes can be highly effective, their cost can be prohibitive for large-scale manufacturing. Processes that use low catalyst loadings or allow for catalyst recycling are more economically attractive. The development of efficient, one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also significantly improve the efficiency and cost-effectiveness of an industrial synthesis. googleapis.com
Reactivity of the Primary Amine Group
The primary amine group is the most reactive site for many transformations, serving as a versatile handle for introducing a wide array of functional groups through N-alkylation and amidation. Furthermore, it can be a precursor to nitrogen-centered radicals, which can initiate unique intramolecular reactions.
N-Alkylation and Amidation Reactions
The nucleophilic nature of the primary amine in this compound allows it to readily participate in N-alkylation and amidation (or N-acylation) reactions. These are fundamental transformations for creating derivatives with diverse applications.
N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. In synthetic applications, analogous compounds such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine serve as key intermediates. For instance, in the synthesis of Ticagrelor analogues, this amine is used as a nucleophile to displace a chlorine atom from a 7-chloro-triazolo[4,5-d]pyrimidine core. uliege.be This reaction, typically carried out in a polar solvent like acetonitrile (B52724) with a base such as triethylamine, proceeds efficiently to yield the N-alkylated product. uliege.be
Amidation: The formation of an amide bond is another crucial derivatization. Carboxylic acids can be coupled with this compound using standard coupling agents. A common industrial route for similar compounds involves converting a cyclopropanecarboxylic acid into an amine via a Hofmann degradation, a process that proceeds through an amide intermediate. google.com For direct amidation, a carboxylic acid is first activated, often with reagents like thionyl chloride to form an acid chloride, or using carbodiimides, which then readily reacts with the amine to form the stable amide linkage. These reactions are foundational in medicinal chemistry for synthesizing libraries of compounds for biological screening. nih.gov
| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation (Nucleophilic Substitution) | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine + 7-chloro-triazolo[4,5-d]pyrimidine derivative | Triethylamine, Acetonitrile, Room Temperature | N-substituted triazolo[4,5-d]pyrimidine | uliege.be |
| Amidation (via Acid Chloride) | 1-Phenylcyclopropane carboxylic acid + Amine | 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Pyridine) | N-substituted 1-phenylcyclopropane carboxamide | nih.gov |
| Amidation (Peptide Coupling) | Carboxylic Acid + this compound | EDC, HOBt, DMF | N-Acyl derivative | General Method |
Transformations Involving Nitrogen-Centered Radicals
Nitrogen-centered radicals are highly reactive intermediates that can be generated from amine derivatives under specific conditions. rsc.orgresearchgate.net These radicals are valuable in synthesis because they can facilitate complex bond formations, often through intramolecular pathways. nih.gov For this compound, the primary amine would first need to be converted into a suitable precursor, such as an N-haloamine, an N-centered radical precursor based on a hydrazonyl carboxylic acid, or a sulfonamide. nih.gov
Generation of a nitrogen-centered radical from a derivative of the title compound could be achieved via:
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method to generate nitrogen-centered radicals from various precursors like N-aminopyridinium salts or N-Boc-amines. nih.gov
Oxidative Methods: Reagents like di-tert-butyl peroxide (DTBP) or combinations of iodine and hypervalent iodine oxidants can generate nitrogen-centered radicals, which can then undergo reactions like 1,5-hydrogen atom transfer (HAT) to functionalize remote C-H bonds. nih.gov
Once formed, the nitrogen-centered radical can participate in several transformations, including intramolecular hydrogen abstraction or addition to unsaturated systems. nih.gov
Cyclopropyl (B3062369) Ring Cleavage Reactions Initiated by Nitrogen Functionality
The formation of a radical or a cation on the nitrogen atom attached to the cyclopropylmethyl group can trigger the cleavage of the strained three-membered ring. This reactivity is well-documented for cyclopropylamines and their derivatives. Research on N-cyclopropyl-N-alkylanilines has shown that one-electron oxidation at the nitrogen atom forms an amine radical cation. researchgate.net This intermediate rapidly undergoes cleavage of the cyclopropane ring to produce an iminium ion and a carbon-centered radical. researchgate.net This type of fragmentation is a key step in the mechanism-based inactivation of cytochrome P450 enzymes by some cyclopropylamines. researchgate.net
In the case of this compound, a similar process could be envisioned. After conversion to a suitable derivative, oxidation of the nitrogen could lead to the formation of a nitrogen-centered radical or cation, which would promote the homolytic or heterolytic cleavage of the adjacent C-C bond in the cyclopropane ring. This ring-opening provides a reactive intermediate that can be trapped by other reagents present in the reaction mixture, leading to the formation of linear, functionalized products. researchgate.net
Chemical Transformations of the Cyclopropane Ring
The cyclopropane ring in this compound is a source of unique reactivity due to its inherent ring strain (approximately 27 kcal/mol). This strain energy can be released in reactions that involve ring-opening, ring expansion, or cycloadditions.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Cycloaddition reactions provide a powerful method for constructing larger ring systems. Donor-acceptor cyclopropanes are particularly well-suited for [3+2] cycloaddition reactions, where they act as three-carbon synthons. researchgate.net While the title compound itself is not a classic donor-acceptor cyclopropane, its derivatives could potentially participate in such reactions. For example, transformation of the amine into a better donor group or introduction of an acceptor group on the ring could facilitate cycloadditions.
Research on other cyclopropane systems has shown that radical-mediated processes can also lead to formal cycloadditions. For example, the addition of a radical to a methylenecyclopropane (B1220202) (MCP) can initiate a cascade of ring-opening and subsequent intramolecular cyclization, resulting in the formation of five-membered rings. nih.govnih.gov Although the target molecule lacks the exocyclic double bond of an MCP, the underlying principle of radical-initiated ring-opening followed by cyclization represents a potential pathway for its derivatives.
Ring Expansion Reactions
Ring expansion reactions of cyclopropanes are a valuable synthetic tool for accessing four-membered rings like cyclobutanes and azetidines. nih.govbeilstein-journals.org These transformations often proceed through intermediates generated by the cleavage of a cyclopropane bond.
Several strategies could be envisioned for the ring expansion of derivatives of this compound:
Carbene-Mediated Expansion: Rhodium-catalyzed reactions of cyclopropyl N-tosylhydrazones are known to generate rhodium carbene intermediates, which can undergo a 1,2-shift to expand the cyclopropane ring into a cyclobutene. organic-chemistry.org
Radical-Initiated Expansion: Oxidative radical ring-opening/cyclization cascades can lead to ring-expanded products. For instance, reactions involving methylenecyclopropanes have been shown to yield azetidines through a rhodium-catalyzed process involving a nitrogen atom. nih.govbeilstein-journals.org
These methods highlight the potential of the cyclopropane moiety in this compound to serve as a building block for more complex cyclic and polycyclic structures.
| Transformation Type | Substrate Class | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Radical Ring-Opening/Cyclization | Methylenecyclopropanes (MCPs) | Radical Initiator (e.g., DTBP), Oxidant (e.g., Mn(OAc)₃) | Five-membered rings (e.g., dihydronaphthalenes) | nih.govnih.gov |
| Ring Expansion | Cyclopropyl N-Tosylhydrazones | Rh₂(OAc)₄, NaOtBu, DCE, 70 °C | 1-Substituted Cyclobutenes | organic-chemistry.org |
| Ring Expansion to Azetidines | Methylenecyclopropanes (MCPs) | Rh(II) catalyst | Azetidines | beilstein-journals.org |
Functionalization of the Cyclopropane Core (e.g., C-C and C-O Functionalization)
The high ring strain of the cyclopropane core in this compound makes it susceptible to ring-opening reactions, which serve as a primary pathway for C-C and C-O bond functionalization. These transformations typically proceed through the cleavage of a C-C sigma bond, leading to 1,3-difunctionalized products.
Electrochemical methods have been developed for the C-C bond cleavage and subsequent 1,3-difunctionalization of arylcyclopropanes under catalyst-free and external-oxidant-free conditions. researchgate.net This process involves the anodic oxidation of the arylcyclopropane to form a radical cation, which then reacts with nucleophiles. researchgate.net Through the strategic selection of nucleophiles, reactions such as 1,3-difluorination, 1,3-oxyfluorination, and 1,3-dioxygenation can be achieved with high chemo- and regioselectivity. researchgate.net Mechanistic studies indicate that the arylcyclopropane radical cation and a subsequent benzyl (B1604629) carbonium species are key intermediates in this transformation. researchgate.net
Furthermore, main group metal compounds, such as those of aluminum(I) and magnesium(I), have been reported to activate the C-C σ-bonds of strained alkylidene cyclopropanes. nih.gov These reactions result in the formal addition of the C-C bond to the metal center. nih.gov This mechanistic understanding has been applied to develop the magnesium-catalyzed hydrosilylation of cyclopropane C-C σ-bonds, demonstrating a novel approach to functionalization. nih.gov While not demonstrated specifically on this compound, these principles highlight the inherent reactivity of the cyclopropane ring toward C-C bond cleavage and functionalization.
Reactions Involving the Difluorophenyl Moiety
The 2,3-difluorophenyl group of the title compound is a key site for modification, primarily through nucleophilic aromatic substitution (SNAr). In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of two strongly electronegative fluorine atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. chemistrysteps.com
For an SNAr reaction to occur, a good leaving group must be present on the aromatic ring, and the ring must be activated by electron-withdrawing groups. chemistrysteps.com Fluorine, despite being a weak leaving group in SN1 and SN2 reactions, is an effective leaving group in the SNAr context because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. chemistrysteps.comyoutube.com
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of electron-withdrawing groups, such as the fluorine atoms, stabilizes this negatively charged intermediate. youtube.com Studies on the reaction of difluorobenzenes with nucleophiles like morpholine (B109124) have demonstrated the feasibility of these substitutions. researchgate.net Therefore, this compound is a viable substrate for SNAr, where a nucleophile could potentially displace one of the fluorine atoms to form a new C-Nu bond (e.g., C-O, C-N, C-S), providing a direct route to functionalized analogs.
Metal-Catalyzed Coupling Reactions Incorporating this compound
Metal-catalyzed cross-coupling reactions are powerful tools for forming C-N and C-C bonds, enabling both the synthesis of this compound and its subsequent use as a building block.
Palladium-Catalyzed Processes (e.g., Cross-Coupling)
Palladium catalysis is highly effective for the N-arylation of cyclopropylamine (B47189). nih.gov General methods have been developed using highly active, air-stable R-allylpalladium precatalysts that facilitate the coupling of cyclopropylamine and N-arylcyclopropylamines with a wide range of (hetero)aryl halides and pseudo-halides. nih.gov These conditions tolerate numerous functional groups, allowing for the synthesis of diverse arylated cyclopropylamines. nih.gov Specific precatalysts, such as [(tBuBrettPhos)Pd(allyl)]OTf, are effective for monoarylation, while others are suited for preparing unsymmetrical diarylated products. nih.gov
Copper-Catalyzed Transformations
Copper-catalyzed systems offer a cost-effective alternative to palladium for C-N bond formation. The Ullmann-type coupling has been modernized for the amination of aryl halides under milder conditions than historically required. nih.gov A general and efficient system using copper(I) iodide (CuI) with an N-carbazolyl-1H-pyrrole-2-carbohydrazide ligand has been developed for the N-arylation of cyclopropylamine with aryl bromides at room temperature. acs.orgfigshare.com This protocol uses low catalyst loadings (5 mol % CuI) and produces N-aryl cyclopropylamines in moderate to excellent yields. acs.org
The Chan-Lam cyclopropylation represents another key copper-catalyzed transformation. Using potassium cyclopropyl trifluoroborate as the cyclopropyl source, this method allows for the N-cyclopropylation of azaheterocycles. acs.org The reaction is typically catalyzed by Cu(OAc)₂ with 1,10-phenanthroline (B135089) as a ligand, using oxygen as the terminal oxidant. acs.org
| Aryl Halide | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aryl Bromides (various) | CuI / N-carbazolyl-1H-pyrrole-2-carbohydrazide | Room Temperature | Moderate to Excellent | acs.org |
| Aryl Iodides/Bromides | CuI / N',N'-diaryl-1H-pyrrole-2-carbohydrazide | Room Temperature | Good | researchgate.net |
| Aryl Chlorides | Cu Catalyst / N1,N2-diaryl diamine ligands | Mild Temperature | Good | nih.gov |
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a powerful method for C-N cross-coupling, particularly for challenging substrates. The first nickel-catalyzed N-arylation of cyclopropylamine with (hetero)aryl (pseudo)halides has been reported, demonstrating a scope of reactivity that exceeds previous palladium or copper systems. acs.orgepa.gov Using specific air-stable nickel precatalysts, these reactions can often be performed at room temperature with low catalyst loading (3 mol %). researchgate.net This methodology is effective for a broad range of electrophiles, including chlorides, bromides, and various sulfonates. acs.orgresearchgate.net
Additionally, nickel-catalyzed reductive cross-coupling reactions provide a direct route to 1-arylcyclopropylamines. A protocol utilizing a nickel catalyst for the coupling of cyclopropylamine N-hydroxyphthalimide (NHP) esters with (hetero)aryl halides proceeds rapidly (<2 hours) at room temperature with excellent functional group tolerance. researchgate.netchemrxiv.org This approach avoids the need for air-sensitive reagents and can be extended to other strained ring systems. researchgate.net
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| C(sp²)–N Cross-Coupling | Cyclopropylamine + (Hetero)aryl (pseudo)halides | Broad scope (Cl, Br, OTs, etc.); Room temperature; Air-stable precatalysts. | acs.orgresearchgate.netacs.org |
| Reductive Cross-Coupling | Cyclopropylamine NHP Ester + (Hetero)aryl Halides | Direct access to 1-arylcyclopropylamines; Rapid reaction (<2 h); Excellent functional group tolerance. | researchgate.netchemrxiv.org |
| Reductive Cross-Coupling | Aryl Bromide + Cyclopropyl Bromide | Mild conditions; Tolerant of free amines; Utilizes picolinamide (B142947) ligands. | nih.gov |
Dirhodium(II)-Catalyzed Reactions
Dirhodium(II) complexes are unique in their ability to catalyze reactions involving the cyclopropane ring of N-arylaminocyclopropanes. These catalysts facilitate [3+2] cycloaddition reactions between N-arylaminocyclopropanes and alkenes or alkynes. This process involves the opening of the strained three-membered ring to form a distonic radical cation intermediate. This intermediate is then trapped by the alkene or alkyne, initiating a radical cyclization to construct five-membered aminocyclic compounds, such as trans-cyclic β-amino acid derivatives. The dirhodium(II) catalyst itself efficiently mediates the ring-opening and cycloaddition under an argon atmosphere.
Derivatization Strategies for Library Synthesis and Scaffold Diversification
The strategic derivatization of lead compounds is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. For a molecule such as this compound, which features a primary amine, a difluorinated phenyl ring, and a cyclopropylmethylamine core, several derivatization strategies can be envisioned to generate a diverse chemical library for biological screening. These strategies primarily target the reactive primary amine functionality, allowing for a wide array of chemical transformations.
The primary amine group of this compound serves as a versatile handle for the introduction of various substituents. Standard and high-throughput amide bond formation reactions are among the most common and reliable methods for derivatization. By reacting the parent amine with a diverse collection of carboxylic acids, a large library of amide derivatives can be rapidly synthesized. These reactions are typically facilitated by a range of coupling agents.
Another key derivatization strategy involves sulfonamide formation. The reaction of this compound with a library of sulfonyl chlorides provides access to a structurally distinct set of compounds. This transformation is generally robust and proceeds under mild conditions, making it highly amenable to library synthesis.
Reductive amination represents a further avenue for scaffold diversification. This reaction allows for the introduction of a wide variety of alkyl and aryl groups at the nitrogen atom. By treating the primary amine with a diverse set of aldehydes or ketones in the presence of a reducing agent, a library of secondary amines can be generated. This method significantly expands the chemical space that can be explored around the core scaffold.
Furthermore, the primary amine can be utilized in urea (B33335) and thiourea (B124793) formations. Reactions with isocyanates or isothiocyanates, respectively, provide straightforward access to these functional groups. The resulting derivatives introduce new hydrogen bond donors and acceptors, which can significantly influence the biological activity and physical properties of the parent compound.
These derivatization strategies, summarized in the table below, collectively enable a thorough exploration of the chemical space surrounding the this compound scaffold. The resulting compound libraries can then be screened to identify molecules with improved potency, selectivity, and drug-like properties.
| Derivatization Strategy | Reagent Class | Resulting Functional Group |
| Amide Bond Formation | Carboxylic Acids | Amide |
| Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamide |
| Reductive Amination | Aldehydes/Ketones | Secondary Amine |
| Urea Formation | Isocyanates | Urea |
| Thiourea Formation | Isothiocyanates | Thiourea |
Spectroscopic and Chromatographic Data for this compound Not Available in Publicly Accessible Records
Following a comprehensive search of scientific literature, chemical databases, and patent filings, detailed spectroscopic and chromatographic characterization data for the specific chemical compound This compound could not be located.
The requested information, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, elemental analysis, and chromatographic techniques (GLC, HPLC), is not publicly available for this specific molecule.
While data exists for structurally related compounds, such as isomers with different fluorine substitution patterns (e.g., 3,4-difluorophenyl derivatives) or homologues lacking the methylene group (e.g., 2,3-difluorophenylcyclopropylamine), these datasets are not applicable. Differences in the substitution pattern on the phenyl ring and the length of the alkyl-amine chain significantly alter the spectroscopic and chromatographic properties of a molecule. Therefore, using data from related but distinct compounds would be scientifically inaccurate.
Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article structure without resorting to speculation, which would violate the core requirement for accuracy.
Computational and Theoretical Studies on 1 2,3 Difluorophenyl Cyclopropanemethanamine
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 1-(2,3-Difluorophenyl)cyclopropanemethanamine and its preferred spatial arrangements. The presence of a rigid cyclopropane (B1198618) ring and a flexible aminomethyl side chain, along with the substituted phenyl group, gives rise to a complex conformational landscape.
Furthermore, the aminomethyl group (-CH₂NH₂) attached to the cyclopropane ring also possesses rotational freedom. The relative orientation of the amino group with respect to the cyclopropane ring and the phenyl group can be analyzed to identify the most stable conformers. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to calculate the potential energy surface of the molecule as a function of its dihedral angles. These calculations help in identifying low-energy conformations that are likely to be populated at room temperature.
Table 1: Plausible Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C-C-Ph) | Dihedral Angle (C-C-CH₂NH₂) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 0° (eclipsed) | 60° (gauche) | High |
| B | 90° (bisected) | 180° (anti) | Low |
| C | 180° (eclipsed) | 60° (gauche) | High |
| D | 90° (bisected) | 60° (gauche) | Intermediate |
Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific calculations.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide a wealth of information about its chemical properties.
By solving the Kohn-Sham equations, DFT can determine the electron density distribution within the molecule. This allows for the calculation of various molecular properties, including orbital energies, electrostatic potential, and atomic charges. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.
DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecular surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show a region of negative potential around the fluorine atoms and the nitrogen atom of the amine group, and positive potential around the hydrogen atoms of the amine and the cyclopropane ring.
Prediction of Spectroscopic Signatures
Computational methods, particularly DFT, are widely used to predict various spectroscopic signatures of molecules, which can then be compared with experimental data for structure validation.
NMR Spectroscopy: DFT can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.com The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the presence of two fluorine atoms on the phenyl ring would induce characteristic shifts in the aromatic region of both the ¹H and ¹³C NMR spectra. The strained cyclopropane ring protons and carbons would also have distinctive chemical shifts. The predicted spectra can aid in the assignment of experimental peaks and provide confidence in the structural elucidation. An experimental ¹H NMR spectrum of the closely related compound (1S,2R)-2-(3,4-Difluorophenyl)-cyclopropanamine provides a useful reference for what to expect. chemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.3 | 110 - 130 |
| Cyclopropane CH | 0.8 - 1.5 | 10 - 25 |
| CH₂NH₂ | 2.5 - 3.0 | 40 - 50 |
Note: These are estimated ranges based on analogous structures and would be refined by specific DFT calculations.
Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. The calculated IR spectrum for this compound would show characteristic bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and cyclopropane rings (around 2900-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several reaction pathways could be explored.
The amine group can act as a nucleophile in various reactions. DFT calculations can model the reaction coordinates for processes such as N-alkylation or N-acylation, identifying the transition state structures and their corresponding energies. This information is crucial for understanding the kinetics and thermodynamics of these reactions.
The strained cyclopropane ring can also participate in ring-opening reactions under certain conditions. cas.cn For instance, in the presence of strong acids or electrophiles, the cyclopropane ring could open to form a more stable carbocation intermediate. DFT calculations can be used to explore the potential energy surfaces of such reactions, determining the most likely pathway and the structure of the intermediates and transition states. The presence of the difluorophenyl group would significantly influence the stability of any carbocationic intermediates formed during a ring-opening process.
Analysis of Molecular Shape and Structural Diversity in Analogues
The study of analogues of this compound can provide valuable insights into structure-activity relationships, particularly in the context of medicinal chemistry. Computational methods can be used to analyze the molecular shape and structural diversity of a series of related compounds.
By systematically modifying the substitution pattern on the phenyl ring or altering the substituents on the cyclopropane ring or the amine group, a library of virtual analogues can be created. For each analogue, computational tools can calculate key molecular descriptors such as molecular weight, logP (a measure of lipophilicity), polar surface area, and various shape indices.
This analysis of structural diversity is crucial for understanding how small changes in the molecular structure can lead to significant changes in biological activity or material properties. By correlating the calculated molecular descriptors with experimental data, quantitative structure-activity relationship (QSAR) models can be developed to guide the design of new compounds with desired properties.
Chemical Applications and Mechanistic Investigations of 1 2,3 Difluorophenyl Cyclopropanemethanamine Analogues
Utilization as Synthetic Intermediates and Building Blocks for Complex Molecules
The difluorophenyl)cyclopropylamine scaffold is a valuable synthetic intermediate for constructing more complex molecular architectures. The synthesis of these core structures often begins with commercially available starting materials, such as substituted benzaldehydes or benzenes, which undergo a series of transformations to build the characteristic cyclopropane (B1198618) ring.
One common synthetic strategy involves the Wittig reaction of a substituted benzaldehyde, for instance, 5-fluoro-2-methoxybenzaldehyde, with a phosphonium (B103445) ylide like methyltriphenylphosphonium (B96628) bromide to generate an olefin intermediate. nih.gov This is followed by a cyclopropanation step. For example, the vinyl fluoride (B91410) intermediate can undergo cyclopropanation with ethyl diazoacetate catalyzed by a copper catalyst, such as Cu(acac)₂, to form the cyclopropanecarboxylate. nih.gov This ester then serves as a versatile handle for further chemical modifications, including conversion to the primary amine, to yield the final phenylcyclopropylmethylamine building block.
Alternative routes for creating similar scaffolds, such as 2-(3,4-difluorophenyl)cyclopropylamine, have also been developed. One such pathway starts with the reaction of 1,2-difluorobenzene (B135520) with chloroacetyl chloride. google.com The resulting ketone is then reduced, and subsequent reaction with triethyl phosphoacetate in the presence of a base like sodium hydride yields a difluorophenyl)cyclopropyl carboxylate. google.com This carboxylate is a key intermediate that can be converted to the target amine through processes like amide formation followed by a Hofmann or Curtius rearrangement. These multi-step synthetic sequences highlight the role of the (difluorophenyl)cyclopropylamine framework as a constructed building block, poised for incorporation into larger, more complex molecules.
Development of Chemical Probes for Molecular Studies
Chemical probes are essential tools for dissecting biological pathways and validating protein targets. nih.gov These small molecules are designed to interact with a specific protein or family of proteins with high potency and selectivity, enabling the study of biological function in cellular or in vivo contexts. nih.govrsc.org The development of a high-quality chemical probe often involves modifying a known bioactive scaffold, such as a phenylcyclopropylamine derivative, to incorporate a reporter tag or a reactive group without compromising its binding affinity for the target. nih.govescholarship.org
While specific chemical probes derived directly from 1-(2,3-difluorophenyl)cyclopropanemethanamine are not extensively documented in the literature, its analogues serve as excellent candidates for such development. The primary amine functionality of the cyclopropanemethanamine moiety provides a convenient attachment point for various functional groups. For instance, it can be acylated with molecules containing:
A fluorescent dye: To allow for visualization of the target protein's localization within a cell via microscopy.
A biotin (B1667282) tag: For affinity purification of the target protein and its binding partners from cell lysates (pull-down assays).
An alkyne or azide (B81097) group: To enable covalent attachment to binding partners through copper-catalyzed "click chemistry" for activity-based protein profiling (ABPP). nih.gov
The design of such probes requires a careful balance, ensuring that the appended group does not sterically hinder the molecule's interaction with its biological target. The ultimate goal is to create a tool that retains the parent molecule's selectivity and potency while providing a means for detection or enrichment. nih.gov
Mechanistic Insights into Molecular Interactions (e.g., enzymatic or receptor-level mechanistic principles of analogues, without clinical data)
Analogues of this compound, particularly fluorinated 2-phenylcyclopropylmethylamine (2-PCPMA) derivatives, have been investigated for their interactions with specific biological targets, notably G-protein coupled receptors (GPCRs). Research has focused on designing these compounds to act as selective agonists for serotonin (B10506) receptors, such as the 5-HT₂C receptor. nih.gov
The mechanism of action at the receptor level is dictated by the specific three-dimensional arrangement of the molecule, which allows it to fit into the receptor's binding pocket and induce a conformational change that initiates downstream signaling. The fluorine atoms on the phenyl ring play a crucial role in this interaction. They can alter the molecule's electronic properties (e.g., modifying the pKa of the amine) and lipophilicity, which affects membrane permeability and binding affinity. nih.gov Furthermore, fluorine can form specific, favorable interactions with amino acid residues in the receptor's binding site, such as hydrogen bonds or dipole-dipole interactions, enhancing both potency and selectivity.
Modeling studies are often employed to understand these binding poses at the molecular level. nih.gov By docking the small molecule into a homology model or crystal structure of the target receptor, researchers can predict the key interactions that stabilize the ligand-receptor complex. These computational insights suggest that the precise positioning of the phenyl ring, the cyclopropane group, and the protonated amine are critical for achieving agonism at the 5-HT₂C receptor.
Structure-Activity Relationship (SAR) Studies Focusing on Chemical Structure Modifications and Their Mechanistic Implications
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For analogues based on the phenylcyclopropylamine scaffold, systematic modifications have been explored to optimize potency and selectivity for targets like the 5-HT₂ receptors. nih.gov
Key findings from SAR studies on these analogues include:
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. Introducing a fluorine atom at the 3-position of the phenyl ring of 2-PCPMA was found to generate a highly selective 5-HT₂C agonist. nih.gov The addition of a second halogen or an alkoxy group at the 2-position can further modulate potency and selectivity. These modifications likely influence the molecule's orientation within the receptor binding pocket.
N-Alkylation: Modification of the primary amine has also been explored. N-alkylation, such as the addition of a methyl or benzyl (B1604629) group, can have a profound impact on activity. For example, an N-methyl derivative was identified as the first fully Gq-biased 5-HT₂C agonist, meaning it preferentially activates a specific intracellular signaling pathway. nih.gov
Cyclopropane Ring Modification: The cyclopropane ring itself has been a target for modification. Incorporating fluorine atoms into the cyclopropane ring can alter the compound's conformation, increase lipophilicity for better brain penetration, and block potential sites of oxidative metabolism, thereby improving the molecule's drug-like properties. nih.gov
These studies demonstrate that a deep understanding of the relationship between chemical structure and biological function is essential for designing compounds with desired mechanistic properties.
Interactive Table of Structure-Activity Relationship Trends for 2-PCPMA Analogues Data derived from qualitative descriptions in the cited literature.
| Compound/Modification | Structural Feature | Reported Mechanistic Implication | Reference |
| Analogue 1 | 3-Fluoro substituent on phenyl ring | Generates high selectivity as a 5-HT₂C agonist | nih.gov |
| Analogue 2 | 2-Alkoxy substituent on phenyl ring | Maintains reasonable potency and selectivity | nih.gov |
| Analogue 3 | Additional halogen substituent | Leads to exquisite 5-HT₂C potency and selectivity | nih.gov |
| Analogue 4 | N-Methyl group | Results in a fully Gq-biased 5-HT₂C agonist | nih.gov |
| Analogue 5 | N-Benzyl group | Provides full selectivity over the 5-HT₂B receptor | nih.gov |
| Analogue 6 | Fluorination of the cyclopropane ring | Can increase lipophilicity and block metabolic sites | nih.gov |
Future Research Directions and Perspectives for 1 2,3 Difluorophenyl Cyclopropanemethanamine
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of cyclopropylamines, including 1-(2,3-Difluorophenyl)cyclopropanemethanamine, is a field ripe for the development of more efficient and sustainable methodologies. acs.org Future research will likely focus on moving beyond traditional methods, such as the Curtius rearrangement, and exploring novel catalytic systems. acs.org
Key areas for exploration include:
Advanced Catalytic Cyclopropanation: The use of metal-catalyzed reactions involving diazo compounds and olefins is a well-established method for forming cyclopropane (B1198618) rings. acs.orgwikipedia.org Future work could focus on developing new catalysts, potentially based on rhodium or copper, that offer higher efficiency and selectivity for the synthesis of precursors to this compound. wikipedia.org The use of cobalt catalysts with gem-dichloroalkanes as carbene precursors also presents a promising avenue. nih.govdicp.ac.cn
C-H Functionalization: Direct C-H functionalization is an emerging area in organic synthesis that offers a more atom-economical approach to building molecular complexity. acs.org Research into catalytic systems that can selectively functionalize C-H bonds to construct the cyclopropane ring or introduce the aminomethyl group would be a significant advancement.
Titanium-Mediated Reactions: The Kulinkovich-Szymoniak reaction, which utilizes a Ti(II)-mediated coupling of nitriles with Grignard reagents, offers a direct route to primary cyclopropylamines. nih.govorganic-chemistry.org Further investigation into the scope and limitations of this reaction for the synthesis of this compound could lead to more efficient synthetic routes. nih.govorganic-chemistry.org
A summary of potential synthetic methodologies for future exploration is presented in the table below.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Advanced Catalytic Cyclopropanation | High efficiency and selectivity | Development of novel rhodium, copper, or cobalt catalysts |
| C-H Functionalization | Atom economy, reduced synthetic steps | Catalyst design for selective C-H bond activation |
| Titanium-Mediated Reactions | Direct synthesis from nitriles | Optimization for difluorophenyl-substituted substrates |
Discovery of Undiscovered Chemical Transformations and Reactivities
The unique strained-ring system of the cyclopropyl (B3062369) group in this compound imparts it with reactivity that is yet to be fully explored. Future research should aim to uncover novel chemical transformations that leverage these properties.
Potential areas of investigation include:
Ring-Opening Reactions: Cyclopropylamines can undergo a variety of ring-opening reactions to generate synthetically useful intermediates. acs.orgepfl.ch Investigating the ring-opening of this compound under different conditions (e.g., with various electrophiles or through radical pathways) could lead to the discovery of new synthetic methodologies. acs.orgepfl.ch
[3+2] Cycloaddition Reactions: Aminocyclopropanes can act as three-carbon synthons in [3+2] cycloaddition reactions with various partners to form five-membered rings, such as cyclopentylamines. rsc.orgacs.orgnih.govnih.govrsc.orglookchem.com Exploring the scope of these reactions with this compound could provide access to a diverse range of complex molecular scaffolds. rsc.orgacs.orgnih.govnih.govrsc.orglookchem.com
Photoredox Catalysis: The use of visible-light photoredox catalysis to initiate novel transformations of cyclopropylamines is a rapidly developing field. rsc.org Studying the photochemical properties of this compound and its potential to engage in single-electron transfer (SET) processes could unlock new reaction pathways. chemrxiv.org
Advancements in Stereochemical Control for Precision Synthesis
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of this compound, which is often a prerequisite for its use in pharmaceutical applications.
Future research should focus on:
Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective synthesis of cyclopropylamines is a key area of research. wikipedia.org This includes the design of novel chiral rhodium complexes or the use of chiral ligands, such as pyridine (B92270) bis(oxazoline) (Pybox) ligands, with other transition metals. wikipedia.orgnih.govdicp.ac.cn
Chiral Auxiliaries: The use of chiral auxiliaries attached to the starting materials can provide a reliable method for controlling stereochemistry during the synthesis. wikipedia.org Research into readily available and easily removable chiral auxiliaries for the synthesis of this compound is warranted.
Dynamic Kinetic Asymmetric Transformations: Dynamic kinetic asymmetric [3+2] annulation reactions of aminocyclopropanes have been reported, offering a powerful strategy for the synthesis of enantioenriched cyclopentylamines. nih.gov Applying this methodology to this compound could provide access to a range of chiral building blocks. nih.gov
Integration with Automated Synthesis and High-Throughput Methodologies
The integration of this compound into automated synthesis and high-throughput screening platforms could significantly accelerate the discovery of new bioactive molecules. nih.govcognit.caoxfordglobal.comxtalpi.comresearchgate.net
Key opportunities include:
Automated Synthesis Platforms: Utilizing robotic systems and automated synthesis platforms would enable the rapid preparation of a library of derivatives based on the this compound scaffold. nih.govcognit.caoxfordglobal.comxtalpi.comresearchgate.net This would facilitate the systematic exploration of structure-activity relationships.
High-Throughput Screening: Screening large libraries of compounds derived from this compound against a variety of biological targets could lead to the identification of new drug candidates. nih.govenamine.netroutledge.comwashu.eduyoutube.com The development of assays suitable for high-throughput formats would be a critical step in this process. nih.govenamine.netroutledge.comwashu.eduyoutube.com
The table below outlines the potential benefits of integrating this compound with these modern technologies.
| Technology | Application to this compound | Potential Outcome |
| Automated Synthesis | Rapid generation of analog libraries | Accelerated structure-activity relationship studies |
| High-Throughput Screening | Screening of derivatives against biological targets | Discovery of new lead compounds for drug development |
Deeper Theoretical and Computational Understanding of Reactivity and Structure-Function Relationships
Theoretical and computational studies can provide invaluable insights into the electronic structure, reactivity, and potential biological activity of this compound.
Future computational research should aim to:
Elucidate Reaction Mechanisms: Density functional theory (DFT) calculations can be used to model reaction pathways and transition states, providing a deeper understanding of the mechanisms of known and newly discovered reactions.
Predict Reactivity: Computational tools can be employed to predict the reactivity of the nitrile group in precursors or the cyclopropylamine (B47189) itself toward various reagents. nih.gov This can help in the rational design of new synthetic transformations.
Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. mdpi.comic.ac.uk The effect of the difluorophenyl group on the properties of the molecule is a key area for investigation. mdpi.comresearchgate.net
Conformational Analysis: Computational studies on the conformational preferences and basicity of fluorinated cyclopropylamines can provide insights into how the fluorine substituents influence the molecule's shape and electronic properties, which in turn can affect its biological activity. nih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block in organic synthesis and medicinal chemistry.
Q & A
Q. How can computational modeling predict the compound’s metabolic pathways?
- Methods :
- Use DFT calculations to identify reactive sites (e.g., amine oxidation).
- Docking simulations (AutoDock Vina) predict cytochrome P450 interactions.
- Validation : Compare in silico results with in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
